1,3-Diaminopyrene
Overview
Description
1,3-Diaminopyrene (1,3-DAP) is a chemical compound used in various scientific research and applications . It has been used in high-performance liquid chromatography (HPLC) methods for sensitive determination .
Molecular Structure Analysis
The molecular formula of 1,3-Diaminopyrene is C16H12N2 . This means it consists of 16 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms. The average mass is 232.280 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3-Diaminopyrene include a molecular weight of 232.29 . Other properties such as density, color, hardness, melting and boiling points, and electrical conductivity are typical examples of physical properties .Scientific Research Applications
Fluorescence in Solid State
1,3-Diaminopyrene (DAP) derivatives have been used to create fluorescent materials. For instance, the formation of two-dimensional imine-based covalent-organic frameworks (COFs) using DAP derivatives leads to materials exhibiting dramatic layer-packing-driven fluorescence in the solid state. This fluorescence arises from the three-dimensional arrangement of pyrene units among layers, controlled at an atomic level through the chemical design of the building blocks used in their synthesis (Albacete et al., 2018).
Bioimaging Applications
DAP derivatives have been developed for bioimaging applications. A material synthesized for fluorescent recognition of 1,3-diaminopropane showed potential for fingerprint recognition based on aggregation-induced emission enhancement (AIEE) and could be suitable as an effective sensor for detecting 1,3-diaminopropane in living systems with strong "turn-on" fluorescence. This material demonstrated good biocompatibility and effectiveness in recognizing 1,3-diaminopropane in HeLa cells (Bai et al., 2021).
Electrocatalysis
DAP derivatives have been explored in electrocatalysis. The study of Schiff-condensation reactions between DAP and certain ligands resulted in the creation of COFs with significant electrocatalytic properties. This application is critical in the development of advanced materials for electrochemical sensors and energy storage devices (Albacete et al., 2018).
Supercapacitors
DAP-modified reduced graphene oxide composites have shown excellent performance as electrode materials for supercapacitors. Compared to pristine reduced graphene oxide, these composites exhibit significantly better performance, demonstrating their potential in energy storage fields (Kang et al., 2020).
Sensor Development
DAP derivatives have been used to develop highly selective sensors. A pyrene derivative containing a diaminomaleonitrile moiety showed high selectivity for Cu2+ detection, with significant fluorescence enhancement observed in the presence of Cu2+. This indicates the potential of DAP derivatives in developing selective and sensitive chemical sensors (Wu et al., 2010).
Safety And Hazards
properties
IUPAC Name |
pyrene-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c17-13-8-14(18)12-7-5-10-3-1-2-9-4-6-11(13)16(12)15(9)10/h1-8H,17-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFKFNZIJZWWPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=C(C(=C43)C=C2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90532860 | |
Record name | Pyrene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90532860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diaminopyrene | |
CAS RN |
92821-64-2 | |
Record name | Pyrene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90532860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Diaminopyrene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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